7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro-
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Overview
Description
7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of an amino group at the 5-position and a keto group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and proceeds under mild conditions . The reaction can be further modified by reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group at the 5-position can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions typically proceed under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyrazole or pyridine rings .
Scientific Research Applications
7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit Pantothenate Synthetase from Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its function and preventing the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines such as:
- 1H-Pyrazolo[3,4-b]pyridines
- 2H-Pyrazolo[3,4-b]pyridines
- Pyrazolo[4,3-d]pyrimidines
Uniqueness
What sets 7H-Pyrazolo[3,4-c]pyridin-7-one, 5-amino-1,6-dihydro- apart from these similar compounds is its unique substitution pattern and the presence of both an amino group and a keto group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-amino-3a,6-dihydropyrazolo[3,4-c]pyridin-7-one |
InChI |
InChI=1S/C6H6N4O/c7-4-1-3-2-8-10-5(3)6(11)9-4/h1-3H,7H2,(H,9,11) |
InChI Key |
PCXDUKRWWTYTBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)C2=NN=CC21)N |
Origin of Product |
United States |
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